![molecular formula C25H18F6N2O2 B3002985 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one CAS No. 317833-58-2](/img/structure/B3002985.png)

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Overview

Description

The compound 3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one is a quinoxaline derivative, a class of compounds known for their diverse biological activities and applications in medicinal chemistry. Quinoxalines have been extensively studied due to their potential as antibacterial and anticancer agents, as well as their use in various chemical syntheses .

Synthesis Analysis

The synthesis of quinoxaline derivatives often involves the formation of the quinoxaline core followed by various functionalization reactions. For instance, 3-methyl-1H-quinoxaline-2-thione has been lithiated and then reacted with different electrophiles to yield various 3-substituted quinoxaline derivatives . Similarly, 3-(trifluoromethyl)quinoxalin-2(1H)-one has been used as a starting material to obtain a range of 2-substituted 3-(trifluoromethyl)quinoxalines, showcasing the versatility of the quinoxaline core in chemical transformations .

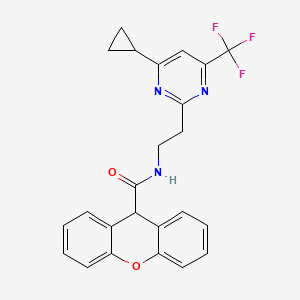

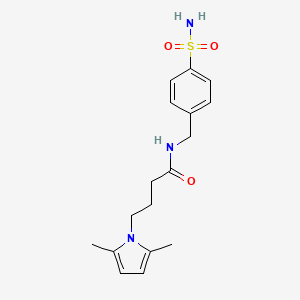

Molecular Structure Analysis

The molecular structure of quinoxaline derivatives is characterized by the presence of a bicyclic system consisting of a benzene ring fused to a pyrazine ring. The substitution pattern on the quinoxaline core, particularly at the 2 and 3 positions, is crucial for the biological activity and chemical properties of these compounds. For example, the introduction of trifluoromethyl groups has been shown to significantly affect the electronic properties of the molecule .

Chemical Reactions Analysis

Quinoxaline derivatives undergo a variety of chemical reactions, including lithiation, electrophilic substitution, and cyclization. The lithiation of quinoxaline derivatives allows for further functionalization at specific positions on the ring system . Additionally, the presence of electron-withdrawing groups such as trifluoromethyl can influence the reactivity of the compound, leading to the formation of novel quinoxaline derivatives with potential biological activities .

Physical and Chemical Properties Analysis

The physical and chemical properties of quinoxaline derivatives are influenced by their molecular structure. The introduction of benzoyl and trifluoromethyl groups can increase the lipophilicity of the molecule, which may affect its pharmacokinetic properties and cellular permeability . The presence of these groups can also impact the compound's fluorescence properties, making some quinoxaline derivatives suitable for use as fluorogenic reagents in analytical applications .

Scientific Research Applications

Synthesis and Chemical Properties

- The compound has been used in the synthesis of new 2-substituted 3-(trifluoromethyl)quinoxalines, exploring derivatives like amino, bromo, chloro, hydrazino, phenyl, α-furyl, formyl, methylsulfanyl, and methylsulfonyl derivatives. These derivatives are significant in the development of various chemical reactions and compounds (Didenko et al., 2015).

- Another study focused on reactions of 3-(Polyfluoroalkyl)propane-1,2,3-trione-2-oximes with Diaminoarenes, leading to the synthesis of novel quinoxaline derivatives. This highlights its role in forming complex organic structures, useful in various chemical and pharmacological applications (Boltacheva et al., 2019).

Applications in Polymer Science

- The compound has been found effective as a dyeing photoinitiator for free radical polymerization, indicating its potential use in polymer science and material engineering (Kucybala & Pa̧czkowski, 1999).

Potential in Drug Development and Pharmaceutical Research

- In pharmaceutical research, derivatives of this compound have been synthesized with potential antibacterial activities. This suggests its possible use in developing new antibacterial agents (Murthy et al., 2011).

Contributions to Organic Synthesis Techniques

- The compound's derivatives have been used to explore lithiation and side-chain substitution techniques, which are pivotal in organic synthesis. This expands the scope of synthesizing various organic molecules with potential applications in different fields (Smith et al., 2003).

Future Directions

properties

IUPAC Name |

3-methyl-4-[3-(trifluoromethyl)benzoyl]-1-[[4-(trifluoromethyl)phenyl]methyl]-3H-quinoxalin-2-one |

Source

|

|---|---|---|

| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H18F6N2O2/c1-15-22(34)32(14-16-9-11-18(12-10-16)24(26,27)28)20-7-2-3-8-21(20)33(15)23(35)17-5-4-6-19(13-17)25(29,30)31/h2-13,15H,14H2,1H3 |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

RFXTYHAOPICHOT-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1C(=O)N(C2=CC=CC=C2N1C(=O)C3=CC(=CC=C3)C(F)(F)F)CC4=CC=C(C=C4)C(F)(F)F |

Source

|

| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H18F6N2O2 |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

492.4 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

![2-(2-Chloro-6-fluorophenyl)-1-(1-oxa-4-thia-8-azaspiro[4.5]decan-8-yl)ethanone](/img/structure/B3002903.png)

![methyl 3-cyano-2-(3-((4-fluorophenyl)sulfonyl)propanamido)-4,5-dihydrothieno[2,3-c]pyridine-6(7H)-carboxylate](/img/structure/B3002904.png)

![4-(tert-butyl)-N-(1-(3,4-dimethylphenyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)benzamide](/img/structure/B3002906.png)

![2-methyl-N-[5-(4-methylsulfanylphenyl)-1,3,4-oxadiazol-2-yl]benzamide](/img/structure/B3002907.png)

![(Z)-N-(3-ethyl-4,6-difluorobenzo[d]thiazol-2(3H)-ylidene)isobutyramide](/img/structure/B3002908.png)

![6-Cyclopropyl-2-[1-(3-methyl-[1,2,4]triazolo[4,3-b]pyridazin-6-yl)piperidin-4-yl]pyridazin-3-one](/img/structure/B3002913.png)

![2-((2-chloro-6-fluorobenzyl)thio)-3-(2-hydroxypropyl)thieno[3,2-d]pyrimidin-4(3H)-one](/img/structure/B3002919.png)

![2-[(2,2-Dimethyl-3H-1-benzofuran-7-yl)oxy]-N-[2-hydroxy-2-(4-pyrazol-1-ylphenyl)ethyl]acetamide](/img/structure/B3002925.png)